1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
Overview
Description
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is commonly used in various chemical synthesis processes and research applications due to its unique chemical properties.
Scientific Research Applications
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties for industrial applications
Safety and Hazards
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom to the benzene ring.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Addition of the methoxy group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where electrophiles replace one of the substituents on the benzene ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene can be compared with similar compounds such as:
- 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Bromo-5-fluoro-4-nitroanisole
These compounds share similar functional groups but differ in the position of the substituents on the benzene ring. The unique arrangement of functional groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIYDLQTZFEZEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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